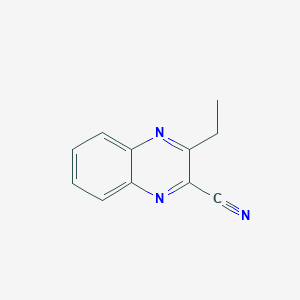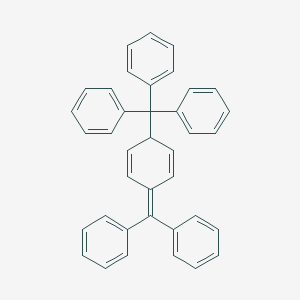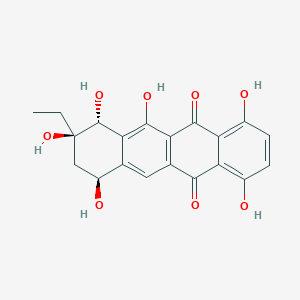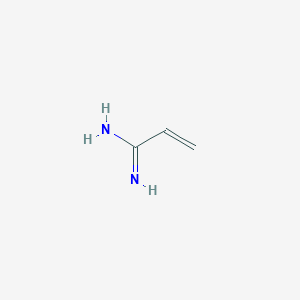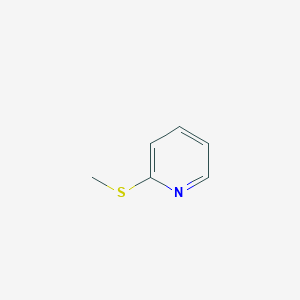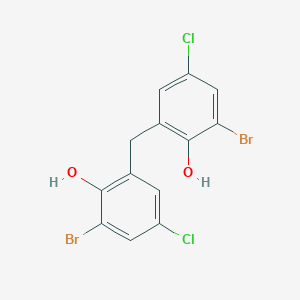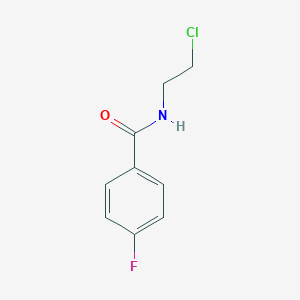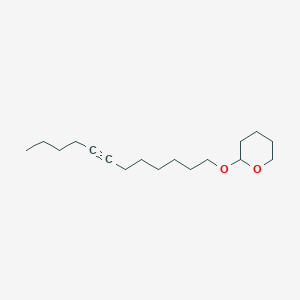
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a tetrahydro structure with a dodecynyloxy group attached to it.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is not fully understood. However, it is believed that the compound interacts with cellular membranes and alters their structure and function. This, in turn, affects various biochemical pathways, leading to its physiological effects.
Effets Biochimiques Et Physiologiques
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- has been shown to have several biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for synthetic chemists. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the research on 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro-. One area of research is the development of new synthetic methods for the compound, which could make it easier to obtain in large quantities. Additionally, there is potential for further exploration of the compound's antibacterial and antifungal properties, as well as its potential use in the treatment of inflammatory conditions. Further research could also explore the compound's potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a versatile compound that has potential applications in various fields. Its complex synthesis process and potential applications make it a valuable tool for synthetic chemists and researchers. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 2,3-dihydrofuran with 7-dodecyn-1-ol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps to form the desired compound.
Applications De Recherche Scientifique
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a building block for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
16695-32-2 |
|---|---|
Nom du produit |
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- |
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-dodec-7-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |
Clé InChI |
GLOAELLLVHZEDW-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
SMILES canonique |
CCCCC#CCCCCCCOC1CCCCO1 |
Autres numéros CAS |
16695-32-2 |
Synonymes |
2-(7-Dodecynyloxy)tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



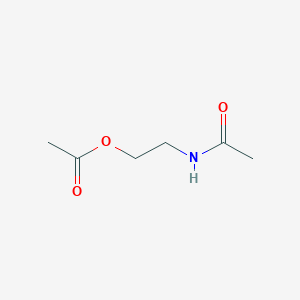
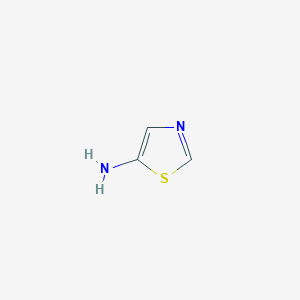
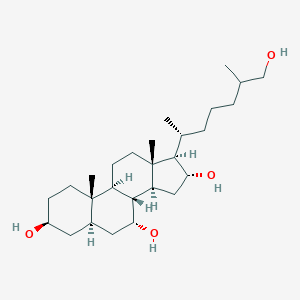
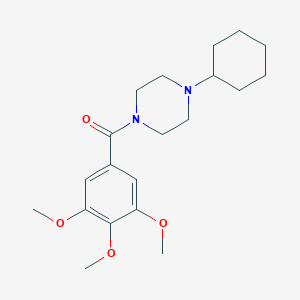
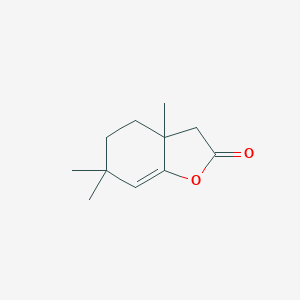
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
